molecular formula C6H13N3 B2669171 1-Azido-3,3-dimethylbutane CAS No. 13686-08-3

1-Azido-3,3-dimethylbutane

Cat. No.: B2669171
CAS No.: 13686-08-3
M. Wt: 127.191
InChI Key: JSXWSVUHDJNFKB-UHFFFAOYSA-N
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Description

1-Azido-3,3-dimethylbutane is an aliphatic organic azide characterized by a branched carbon chain with a terminal azide (-N₃) group. These derivatives serve as precursors to bifunctional iminophosphorane organocatalysts, demonstrating utility in enantioselective ketone synthesis . Spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) confirms their structural integrity, with yields averaging ~63% over two steps .

Properties

IUPAC Name

1-azido-3,3-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3/c1-6(2,3)4-5-8-9-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXWSVUHDJNFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-3,3-dimethylbutane can be synthesized through the nucleophilic substitution reaction of 3,3-dimethylbutyl chloride with sodium azide. The reaction typically takes place in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the substitution process. The general reaction scheme is as follows:

3,3-dimethylbutyl chloride+NaN3This compound+NaCl\text{3,3-dimethylbutyl chloride} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} 3,3-dimethylbutyl chloride+NaN3​→this compound+NaCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Azido-3,3-dimethylbutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The azide group can be replaced by other nucleophiles, leading to the formation of various substituted products.

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Cycloaddition: Alkynes in the presence of a copper catalyst (Cu(I)).

Major Products Formed

    Nucleophilic Substitution: Various substituted butanes depending on the nucleophile used.

    Reduction: 3,3-dimethylbutylamine.

    Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

1-Azido-3,3-dimethylbutane has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.

    Materials Science: The compound is used in the preparation of polymers and materials with specific properties through click chemistry.

    Biological Studies: It is employed in the modification of biomolecules for labeling and tracking purposes.

    Medicinal Chemistry: The azide group is a functional moiety in the development of pharmaceuticals, including antiviral and antibacterial agents.

Mechanism of Action

The mechanism of action of 1-Azido-3,3-dimethylbutane primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, azides can be used to modify biomolecules through click chemistry, enabling the study of molecular interactions and pathways.

Comparison with Similar Compounds

1-Azidobutane (C₄H₁₀N₃)

  • Molecular Structure : A linear aliphatic azide lacking branching.
  • Synthesis : Direct azidation of 1-chlorobutane with sodium azide, analogous to methods for 1-azido-3,3-dimethylbutan-2-one .
  • Applications : Primarily used as a building block in click chemistry or Huisgen cycloadditions due to its simplicity.
  • Key Differences : Lower molecular weight (99.14 g/mol vs. ~125–147 g/mol for branched analogues) and reduced steric hindrance compared to 1-Azido-3,3-dimethylbutane derivatives .

1-Azido-3,3-dimethylbut-1-ene (C₆H₁₁N₃)

  • Molecular Structure : An unsaturated analogue with a terminal alkene and azide group.
  • Synthesis : Prepared via substitution of 1-chloro-3,3-dimethylbut-1-ene with sodium azide .
  • Reactivity : The alkene moiety enables Diels-Alder or electrophilic addition reactions, distinguishing it from saturated counterparts.
  • Applications: Potential use in polymer chemistry or as a crosslinking agent .

1-Azido-3,3-dimethylbutan-2-one (C₆H₁₁N₃O)

  • Molecular Structure : A ketone-containing azide synthesized from 1-chloropinacoline and sodium azide (79% yield) .
  • Reactivity : The carbonyl group facilitates nucleophilic additions (e.g., Grignard reactions), contrasting with the thiourea-forming reactivity of this compound derivatives .

1-Azido-3,5-Dimethyladamantane-d₆ (C₁₂H₁₃D₆N₃)

  • Molecular Structure : A rigid adamantane framework with deuterated methyl groups.
  • Applications : Used in analytical method validation and quality control for pharmaceuticals (e.g., Amantadine) due to its stability and isotopic labeling .
  • Key Differences : Superior thermal stability and stereochemical rigidity compared to flexible aliphatic azides like this compound .

Aromatic Azides (e.g., 1-Azido-3,5-dimethylbenzene)

  • Molecular Structure : Azide attached to an aromatic ring with methyl substituents.
  • Reactivity : Undergo photolysis or Staudinger reactions, unlike aliphatic azides, which are more prone to thermal decomposition .
  • Applications : Photoaffinity labeling in biochemical studies .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications
This compound C₆H₁₁N₃* ~125–147 63% (derivatives) Organocatalyst precursors
1-Azidobutane C₄H₁₀N₃ 99.14 N/A Click chemistry
1-Azido-3,3-dimethylbut-1-ene C₆H₁₁N₃ 125.17 N/A Polymer crosslinking
1-Azido-3,3-dimethylbutan-2-one C₆H₁₁N₃O 141.17 79% Nucleophilic additions
1-Azido-3,5-Dimethyladamantane-d₆ C₁₂H₁₃D₆N₃ 211.3 Custom synthesis Pharmaceutical QC
1-Azido-3,5-dimethylbenzene C₈H₉N₃ 147.18 N/A Photoaffinity labeling

*Derived from related compounds in evidence.

Reactivity and Stability

  • Thermal Stability : Aliphatic azides like this compound are thermally labile, decomposing to release nitrogen gas, whereas adamantane-based azides exhibit enhanced stability .
  • Steric Effects : Branched derivatives (e.g., 3,3-dimethyl substituents) hinder nucleophilic attacks, favoring selective reactions at the azide group .
  • Functional Group Interplay : Ketone- or aromatic-containing azides enable diverse reactivity (e.g., carbonyl additions or photolysis), unlike purely aliphatic systems .

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